5-(4-Bromophenyl)pyrimidin-2-amine physicochemical properties
5-(4-Bromophenyl)pyrimidin-2-amine physicochemical properties
This technical guide provides an in-depth analysis of 5-(4-Bromophenyl)pyrimidin-2-amine , a highly versatile bifunctional pharmacophore widely utilized in modern medicinal chemistry. By dissecting its physicochemical properties, structural rationale, and synthetic utility, this whitepaper serves as a comprehensive resource for drug development professionals designing targeted kinase inhibitors.
Executive Summary & Strategic Rationale
In the landscape of targeted oncology and autoimmune therapeutics, the human kinome—comprising over 500 protein kinases [1]—represents a primary target space. The dysregulation of both receptor and nonreceptor tyrosine kinases is a hallmark of oncogenesis [2].
5-(4-Bromophenyl)pyrimidin-2-amine (CAS: 31483-56-4) serves as a privileged building block in the synthesis of ATP-competitive kinase inhibitors. Its strategic value lies in its dual-functional nature:
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The 2-Aminopyrimidine Core: Acts as a classic "hinge-binding" motif. The endocyclic nitrogen serves as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, perfectly mimicking the binding of adenine in the ATP pocket. Furthermore, it is primed for cyclization into fused bicyclic systems like imidazo[1,2-a]pyrimidines [3].
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The 4-Bromophenyl Vector: The rigid, linear geometry of the 5-position substitution directs the phenyl ring deep into the hydrophobic pocket (Pocket II) of kinases like c-Met or JAK. The bromine atom provides an ideal electrophilic handle for late-stage diversification via cross-coupling.
Structural & Physicochemical Profiling
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) implications of a building block is critical before integrating it into a lead optimization campaign. The physicochemical parameters of 5-(4-Bromophenyl)pyrimidin-2-amine are summarized below.
| Property | Value | Pharmacological Implication |
| IUPAC Name | 5-(4-Bromophenyl)pyrimidin-2-amine | Standardized nomenclature for IP filings. |
| CAS Registry Number | 31483-56-4 | Unique identifier for sourcing and QC. |
| Molecular Formula | C10H8BrN3 | - |
| Molecular Weight | 250.10 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 (MW < 500). |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | Excellent for membrane permeability; leaves room (<140 Ų) for additional polar groups. |
| Hydrogen Bond Donors (HBD) | 1 | The -NH2 group contributes one donor locus (2 hydrogens), ideal for hinge interaction. |
| Hydrogen Bond Acceptors (HBA) | 3 | Two pyrimidine nitrogens + one amine nitrogen. |
| Rotatable Bonds | 1 | High rigidity minimizes entropic penalty upon target binding. |
| Predicted LogP | ~2.8 | Optimal lipophilicity for oral bioavailability and passive cellular uptake. |
Mechanistic Role in Kinase Inhibitor Design
Derivatives of 5-(4-Bromophenyl)pyrimidin-2-amine are heavily featured in the patent literature for inhibiting the Hepatocyte Growth Factor (HGF) receptor, c-Met [3]. Aberrant c-Met signaling drives tumor proliferation, angiogenesis, and metastasis.
By converting this building block into an imidazo[1,2-a]pyrimidine, researchers create a scaffold that outcompetes ATP, thereby halting the autophosphorylation of the receptor and shutting down downstream PI3K/AKT and MAPK cascades.
Fig 1: Intervention of imidazo[1,2-a]pyrimidine derivatives in the c-Met signaling cascade.
Advanced Synthetic Methodologies
The true power of 5-(4-Bromophenyl)pyrimidin-2-amine lies in its orthogonal reactivity. The workflow below outlines the logical progression from the raw building block to an advanced kinase inhibitor core.
Fig 2: Orthogonal synthetic workflow exploiting the bifunctional handles of the starting material.
Protocol A: Synthesis of the Imidazo[1,2-a]pyrimidine Core
This step utilizes a Chichibabin-type cyclization to build the fused bicyclic system.
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Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 5-(4-Bromophenyl)pyrimidin-2-amine in 50 mL of Ethanol. Causality: A polar protic solvent is required to stabilize the highly polar transition state generated during the initial nucleophilic attack.
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Reagent Addition: Add 15.0 mmol of 2-chloroacetaldehyde (50% wt in water) and 20.0 mmol of Sodium Bicarbonate (NaHCO₃). Causality: NaHCO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly basic pyrimidine nitrogens which would stall the reaction.
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Cyclization: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor via TLC (DCM:MeOH 9:1). The endocyclic N1 attacks the α-carbon of the halide, followed by intramolecular condensation of the exocyclic amine with the aldehyde carbonyl.
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Workup: Cool to room temperature, concentrate under reduced pressure, and precipitate the product by adding 100 mL of ice-cold water. Filter the resulting solid and recrystallize from hot ethanol to yield the brominated imidazo[1,2-a]pyrimidine intermediate.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
This step extends the molecule into the solvent-exposed region of the kinase to improve solubility and binding affinity.
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Preparation: In a Schlenk tube under inert nitrogen atmosphere, combine 1.0 eq of the brominated intermediate, 1.2 eq of the desired aryl/heteroaryl boronic acid, and 0.05 eq of Pd(dppf)Cl₂ catalyst.
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Solvent & Base: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v), followed by 2.0 eq of Potassium Carbonate (K₂CO₃). Causality: Water is strictly required to form the reactive boronate complex during the transmetalation step, while Dioxane solubilizes the organic substrates.
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Coupling: Heat the sealed tube at 90°C for 8 hours. The palladium catalyst undergoes oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to forge the new C-C bond.
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Purification: Dilute with Ethyl Acetate, wash with brine, dry the organic layer over MgSO₄, and purify via silica gel flash chromatography.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthetic workflow, rigorous self-validating analytical checks must be employed on the starting material and intermediates.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For 5-(4-Bromophenyl)pyrimidin-2-amine, the mass spectrum must show a characteristic 1:1 isotopic doublet for the [M+H]+ ion at m/z 250.0 (⁷⁹Br) and m/z 252.0 (⁸¹Br). The absence of this doublet indicates debromination.
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Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):
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~8.50 ppm (singlet, 2H): Corresponds to the symmetric pyrimidine protons (H4, H6).
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~7.60 ppm & ~7.50 ppm (doublets, 4H): Characteristic AA'BB' spin system of the para-substituted bromophenyl ring.
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~6.60 ppm (broad singlet, 2H): The -NH₂ protons. Note: This peak will disappear upon D₂O exchange, confirming the presence of the primary amine.
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References
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Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.[Link][1][2]
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Bolen, J. B. (1993). Nonreceptor tyrosine protein kinases. Oncogene, 8(8), 2025-2031.[Link][3][4]
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Zhuo, J., et al. (2010). Imidazo[1,2-b][1,2,4]triazines and imidazo[1,2-a]pyrimidines as kinase inhibitors. U.S. Patent No. 7,767,675. U.S. Patent and Trademark Office.[5]
